![molecular formula C21H13IN4O3 B5327705 6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327705.png)
6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a quinazolinone derivative that exhibits various biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. The compound's unique chemical structure makes it a promising candidate for further investigation in the development of new therapeutic agents.
作用機序
The anti-tumor activity of 6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has been attributed to its ability to induce apoptosis in cancer cells. The compound has been shown to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. The anti-inflammatory activity of the compound has been linked to its ability to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. The antibacterial activity of the compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit bacterial growth. Additionally, the compound has been shown to have low toxicity in normal cells, making it a promising candidate for further investigation.
実験室実験の利点と制限
The advantages of using 6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone in lab experiments include its unique chemical structure, which provides a basis for the development of new therapeutic agents. The compound's ability to exhibit anti-tumor, anti-inflammatory, and antibacterial properties makes it a versatile tool for investigating various biological processes. However, the limitations of using the compound in lab experiments include its low solubility in water, which can make it difficult to prepare solutions for in vitro studies. Additionally, the compound's synthetic route can be complex and time-consuming, making it challenging to produce large quantities for use in experiments.
将来の方向性
There are several future directions for the investigation of 6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. One potential direction is the development of new therapeutic agents based on the compound's chemical structure. Another direction is the investigation of the compound's mechanism of action in more detail to better understand its anti-tumor, anti-inflammatory, and antibacterial properties. Additionally, the compound's potential for use in combination therapy with other drugs should be explored to determine its efficacy in treating various diseases.
合成法
The synthesis of 6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone involves the condensation of 2-amino-4-iodo-6-nitrophenol with 2-acetylpyridine in the presence of a base, followed by cyclization with formic acid. The reaction mechanism involves the formation of an imine intermediate that undergoes cyclization to form the quinazolinone ring system.
科学的研究の応用
The unique chemical structure of 6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has made it a subject of interest in scientific research. The compound has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has exhibited antibacterial activity against gram-positive bacteria, including Staphylococcus aureus.
特性
IUPAC Name |
6-iodo-3-(4-nitrophenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13IN4O3/c22-15-4-9-19-18(12-15)21(27)25(16-5-7-17(8-6-16)26(28)29)20(24-19)10-3-14-2-1-11-23-13-14/h1-13H/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUKOYAVJNKJTI-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)
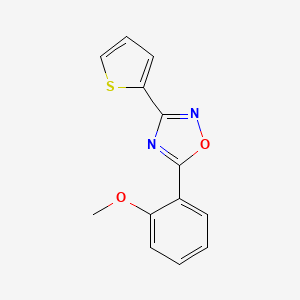
![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)
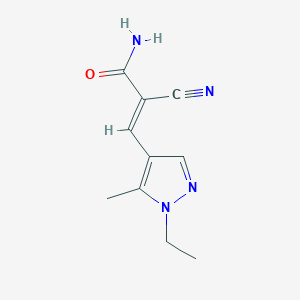
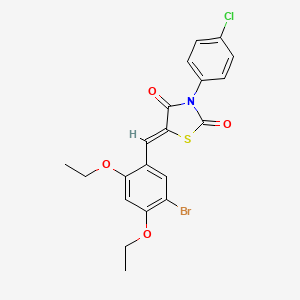
![N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)
![3-(allylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327690.png)
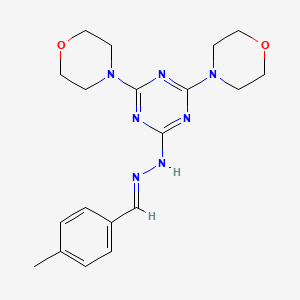
![[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)
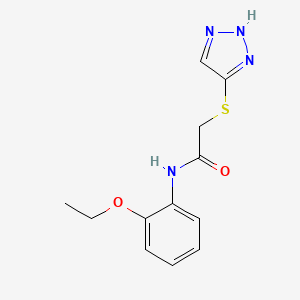
![5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5327710.png)